molecular formula C9H8N2S B15071270 4-(Methylthio)quinazoline CAS No. 13182-59-7

4-(Methylthio)quinazoline

Cat. No.: B15071270
CAS No.: 13182-59-7
M. Wt: 176.24 g/mol
InChI Key: COABNVNLVJLMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylthio)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methylthio group at the fourth position of the quinazoline ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with methylthiourea in the presence of a base, leading to the formation of the quinazoline ring. The reaction is usually carried out under reflux conditions with solvents like ethanol or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and phase-transfer agents may also be employed to improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylthio)quinazoline undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Methylthio)quinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    4-Anilinoquinazoline: Known for its potent tyrosine kinase inhibitory activity.

    4-Thiosemicarbazide Quinazoline: Studied for its anticancer properties.

    4-Quinazolinone: A widely studied scaffold with various biological activities.

Uniqueness: 4-(Methylthio)quinazoline is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and chemical probes.

Properties

CAS No.

13182-59-7

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

4-methylsulfanylquinazoline

InChI

InChI=1S/C9H8N2S/c1-12-9-7-4-2-3-5-8(7)10-6-11-9/h2-6H,1H3

InChI Key

COABNVNLVJLMAS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.